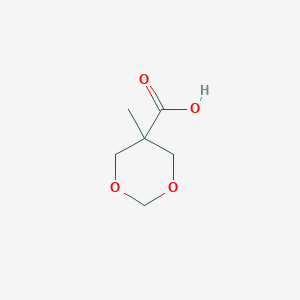

5-methyl-1,3-dioxane-5-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1,3-dioxane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(5(7)8)2-9-4-10-3-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOODYJIUVFCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCOC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 1,3 Dioxane 5 Carboxylic Acid and Its Analogues

Primary Cyclization and Acetalization Reactions

The core structure of 5-methyl-1,3-dioxane-5-carboxylic acid is assembled through the cyclization of a trifunctional precursor, 2,2-bis(hydroxymethyl)propionic acid, with a suitable carbonyl compound. This reaction simultaneously protects the two hydroxyl groups and forms the characteristic six-membered dioxane ring.

Acid-Catalyzed Cyclization of 2,2-Bis(hydroxymethyl)propionic Acid

The foundational method for preparing the 1,3-dioxane (B1201747) ring involves the acid-catalyzed reaction of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) with a carbonyl source. In the case of the parent compound, this compound, formaldehyde (B43269) is the required carbonyl component. This reaction is an equilibrium process, and often requires conditions that favor the formation of the cyclic acetal (B89532), such as the removal of water. While specific high-yield syntheses directly from formaldehyde can be challenging to document, the reverse reaction, the hydrolysis of the dioxane ring, is known to be difficult, suggesting the stability of the formed ring. google.com

A prominent and well-documented analogue, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, is synthesized by reacting bis-MPA with acetone. rsc.org To drive the reaction to completion, a water scavenger or a reagent that generates the ketone in situ is often employed. A common approach is the use of 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid monohydrate. rsc.orgiucr.org The reaction proceeds at room temperature, and after quenching the catalyst, the product can be isolated through a series of extraction and purification steps. iucr.org

Table 1: Reaction Parameters for the Synthesis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time | Temperature |

|---|

Condensation with Aldehydes and Ketones for 2-Substituted Derivatives

A wide array of 2-substituted derivatives of this compound can be synthesized by condensing 2,2-bis(hydroxymethyl)propionic acid with various aldehydes and ketones. This versatility allows for the introduction of different functional groups at the 2-position of the dioxane ring, thereby tuning the chemical and physical properties of the final molecule.

For instance, the reaction of bis-MPA with benzaldehyde (B42025) in the presence of p-toluenesulfonic acid in a solvent like toluene (B28343) yields 2-phenyl-5-methyl-1,3-dioxane-5-carboxylic acid. acs.org The reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the product. Similarly, substituted benzaldehydes, such as 2-chlorobenzaldehyde (B119727), can be used to produce the corresponding 2-(2-chlorophenyl) derivative. researchgate.net Another example is the synthesis of 2-(4-chlorophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid from 2,2-bis(hydroxymethyl)butyric acid and 4-chlorobenzaldehyde, showcasing the adaptability of this method to analogues with different substituents at the 5-position as well. asianpubs.org

Table 2: Examples of 2-Substituted this compound Derivatives

| Aldehyde/Ketone | Resulting 2-Substituent | Reference |

|---|---|---|

| Benzaldehyde | Phenyl | acs.org |

| 2-Chlorobenzaldehyde | 2-Chlorophenyl | researchgate.net |

Alternative Acetalization Reagents and Conditions

While p-toluenesulfonic acid is a commonly employed catalyst for acetalization, several other acidic catalysts can be utilized, offering potential advantages in terms of reaction conditions, selectivity, and ease of workup. organic-chemistry.org These alternatives can be broadly categorized into Brønsted and Lewis acids.

Alternative Brønsted acids include sulfamic acid and various ammonium (B1175870) salts. acs.org Lewis acid catalysts such as zirconium tetrachloride have also been shown to be highly efficient and chemoselective for acetalization under mild conditions. organic-chemistry.org Furthermore, N-bromosuccinimide (NBS) can catalyze the in situ acetal exchange process, providing a convenient method that tolerates acid-sensitive functional groups. organic-chemistry.org The choice of catalyst can be crucial when dealing with sensitive substrates or when aiming for specific selectivities in complex molecules. Modern approaches also explore the use of solid-supported acid catalysts to simplify purification and catalyst recycling.

Esterification and Functionalization Strategies

Once the this compound core is synthesized, the carboxylic acid moiety serves as a handle for further functionalization, most commonly through esterification. These esterification strategies are crucial for incorporating these molecules into larger, more complex structures.

Direct Esterification of the Carboxylic Acid Moiety

The direct esterification of the carboxylic acid group of this compound and its analogues can be achieved through various established methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a viable, though equilibrium-limited, approach. masterorganicchemistry.com To achieve high yields, the reaction is typically performed with an excess of the alcohol, which often serves as the solvent, and a strong acid catalyst such as sulfuric acid or tosic acid. masterorganicchemistry.com The removal of water as it is formed, for example by using a Dean-Stark apparatus, is also a common strategy to drive the reaction to completion. masterorganicchemistry.com

More contemporary methods offer milder conditions and broader functional group tolerance. A wide range of coupling reagents can be employed to activate the carboxylic acid towards nucleophilic attack by an alcohol. These reagents can circumvent the need for harsh acidic conditions and high temperatures.

Malkoch Esterification Approaches for Specific Derivatives

In the context of dendrimer synthesis, where 2,2-bis(hydroxymethyl)propionic acid is a key building block, the "Malkoch esterification" refers to a broader synthetic strategy for the efficient and controlled growth of dendritic architectures rather than a single, specific esterification reaction. This approach focuses on the use of highly reactive monomers to achieve rapid and high-yielding coupling reactions, which is essential for the stepwise construction of perfect dendrimers. rsc.orgdiva-portal.org

A key aspect of this strategy is the activation of the carboxylic acid of the bis-MPA-based monomer. For instance, the formation of a carboxylic anhydride (B1165640) from 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid is a common activation step. rsc.orgiucr.org This anhydride can then readily react with the hydroxyl groups of a core molecule or the periphery of a growing dendrimer in an anhydride-catalyzed esterification. iucr.org This method is advantageous as it often leads to high yields and simplifies the purification process, which is a significant challenge in multi-step dendrimer synthesis. iucr.org The overarching goal of these approaches is to facilitate the efficient and iterative addition of bis-MPA units to construct well-defined, monodisperse dendritic macromolecules. rsc.orgdiva-portal.org

Optimization of Synthetic Pathways and Yields

The efficient synthesis of this compound is contingent on overcoming inherent limitations in certain reaction steps and exploring alternative, higher-yielding methodologies.

Yield Limitations in Specific Hydrolysis Pathways

The hydrolysis of precursor compounds to yield 1,3-dioxane-5-carboxylic acids can be challenging, particularly for structures that are unsubstituted at the 2-position. Research has shown that the hydrolysis of 5-alkyl-1,3-dioxane-5-carboxylic acids, such as the methyl and ethyl variants, to produce the corresponding 2,2-bis-hydroxymethylalkane carboxylic acids proceeds with low efficiency. Even under drastic reaction conditions, including the use of sulfuric acid as a catalyst and continuous removal of formaldehyde by-products, the yields often remain poor. google.com Specifically, for this compound, reported yields have been less than 40% of the theoretical maximum under these conditions. google.com

This inefficiency presents a significant bottleneck in synthetic pathways that rely on this type of hydrolysis step. The stability of the dioxane ring under these conditions contributes to the difficulty of achieving complete conversion.

| Compound | Hydrolysis Conditions | Reported Yield |

|---|---|---|

| This compound | Sulfuric acid catalyst, boiling with methanol | < 40% |

| 5-ethyl-1,3-dioxane-5-carboxylic Acid | Sulfuric acid catalyst, boiling with methanol | < 40% |

Oxidative Esterification Approaches for Related Structures

To circumvent the limitations of hydrolysis, alternative synthetic strategies such as oxidative esterification have been explored for related structures. researchgate.net Oxidative esterification allows for the direct conversion of aldehydes or alcohols into esters in a single step, often under mild conditions. researchgate.netkoreascience.kr This approach is a fundamental transformation in organic chemistry that offers an efficient and sustainable route to esters from readily available starting materials. researchgate.net

This methodology typically involves the oxidation of a primary alcohol to a carboxylic acid, which is then esterified in situ. For structures related to this compound, this could involve the oxidation of a diol. For instance, methods have been developed for the oxidative esterification of aliphatic α,ω-diols in aqueous media using reagents like in situ generated hypobromous acid. rsc.org While not a direct synthesis of the target compound, these methods highlight a versatile strategy for creating ester functionalities within complex molecules, potentially offering a more efficient pathway than multi-stage syntheses that conclude with a low-yielding hydrolysis. google.comresearchgate.net

| Starting Material Type | Catalyst/Reagent System | Product Type | Key Advantage |

|---|---|---|---|

| Aldehydes | N-Heterocyclic Carbene (NHC) | Esters | Mild, organocatalytic conditions koreascience.kr |

| Alcohols | Transition-metal catalysts | Esters | Direct conversion from abundant materials researchgate.net |

| Aliphatic α,ω-diols | NaBr/NaBrO₃/H₂SO₄ (in situ HOBr) | Polyester Precursors | Aqueous media, mild temperature rsc.org |

Stereocontrol and Isomeric Purity in Synthetic Design

The stereochemistry of the 1,3-dioxane ring is a critical factor in the synthesis and functionality of its derivatives. Achieving high isomeric purity requires an understanding of the conformational preferences of the ring and its substituents.

The 1,3-dioxane ring typically adopts a stable chair conformation, which is the most energetically favorable arrangement. researchgate.netresearchgate.netwikipedia.org In substituted dioxanes like this compound, the substituents on the ring carbons will occupy either axial or equatorial positions. The energetic preference for a substituent to be in the equatorial position is known as its A-value, with bulkier groups strongly preferring the less sterically hindered equatorial position. wikipedia.org

For analogues such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, crystallographic studies have confirmed that the carboxyl group occupies an equatorial position on the 1,3-dioxane ring. iucr.orgnih.gov This arrangement minimizes steric interactions and leads to the most stable isomer. Similarly, in 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, the bulky 2-chlorophenyl substituent is found in an equatorial site. researchgate.net The synthetic design must therefore favor conditions that lead to the thermodynamically most stable isomer, where bulky substituents are oriented equatorially, to ensure high isomeric purity. The determination of chiral purity is a critical aspect of evaluating the quality of pharmaceutical products. nih.govnih.gov

| Compound Analogue | Ring Conformation | Substituent Position (C5-Carboxyl Group) | Substituent Position (Other Bulky Group) | Reference |

|---|---|---|---|---|

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | Chair | Equatorial | N/A (gem-dimethyl at C2) | iucr.orgnih.gov |

| 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid | Chair | Axial Inclination | Equatorial (2-chlorophenyl at C2) | researchgate.net |

Chemical Reactivity and Transformation Pathways of the 5 Methyl 1,3 Dioxane 5 Carboxylic Acid System

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional handle that undergoes a variety of well-established chemical conversions, including reactions with nucleophiles and bases, as well as decarboxylation under certain conditions.

Ester and Salt Formation

The carboxylic acid functionality of 5-methyl-1,3-dioxane-5-carboxylic acid readily undergoes esterification and salt formation, which are fundamental transformations for this class of compounds.

Esterification: The conversion to esters typically proceeds via acid-catalyzed condensation with an alcohol, a process known as Fischer esterification. masterorganicchemistry.com This equilibrium-driven reaction is facilitated by the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the reaction to completion. masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack from the alcohol.

Salt Formation: As a typical carboxylic acid, this compound reacts with bases to form carboxylate salts. thieme-connect.de Treatment with alkali metal hydroxides (e.g., NaOH, KOH) or carbonates results in the formation of the corresponding water-soluble alkali metal salts. thieme-connect.degoogle.com Similarly, reaction with amines or ammonia (B1221849) yields ammonium (B1175870) carboxylate salts. These salt formation reactions are rapid and proceed to completion. thieme-connect.de

| Reaction Type | Reagent(s) | Product Type | Typical Conditions |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester | Heat, Removal of water |

| Salt Formation | Alkali Metal Hydroxide (e.g., NaOH) | Alkali Metal Carboxylate Salt | Aqueous or alcoholic solution, Room temperature |

| Salt Formation | Amine (R'₃N) | Ammonium Carboxylate Salt | Organic solvent, Room temperature |

| Anhydride (B1165640) Formation | Dehydrating agent (e.g., DCC) | Carboxylic Anhydride | Anhydrous organic solvent |

Decarboxylative Processes and Annulation Reactions

While not extensively documented for this compound specifically, the carboxylic acid group can theoretically undergo decarboxylation (loss of CO₂) under forcing conditions. The stability of the resulting carbanion or radical intermediate is a key factor. Modern synthetic methods have enabled decarboxylation under milder conditions using various catalytic systems, such as copper-catalyzed aerobic oxidative decarboxylation or visible-light-induced photocatalysis, though their applicability to this specific substrate has not been reported. organic-chemistry.org

Annulation reactions, which involve the formation of a new ring, are not a direct reaction of the carboxylic acid group itself. However, the carboxyl group can be converted into a more reactive functionality, such as an acyl chloride or a ketone, which can then serve as a precursor in annulation protocols like the Robinson annulation.

Reactivity of the 1,3-Dioxane (B1201747) Ring

The 1,3-dioxane ring is a cyclic acetal (B89532). Its reactivity is characterized by general stability to basic, reductive, and oxidative conditions but lability towards acids. thieme-connect.de The two oxygen atoms significantly influence the ring's chemical properties, particularly at the C2 acetal carbon.

Ring-Opening Reactions and Hydrolytic Stability

The defining reaction of the 1,3-dioxane ring is its acid-catalyzed hydrolysis. As an acetal, the ring is susceptible to cleavage in the presence of aqueous acid, which breaks the C-O bonds and reverts the structure to its constituent components. thieme-connect.deorganic-chemistry.org The hydrolysis of this compound yields 2,2-bis(hydroxymethyl)propionic acid and formaldehyde (B43269). google.com This reaction is reversible. beilstein-journals.org

Interestingly, despite the general susceptibility of 1,3-dioxanes to acid hydrolysis, derivatives like this compound have been reported to be difficult to hydrolyze, requiring drastic conditions and resulting in low yields of the ring-opened product. google.com This suggests a higher degree of hydrolytic stability compared to the unsubstituted parent 1,3-dioxane. google.compearson.com

| Reagent(s) | Product(s) | Conditions | Notes |

|---|---|---|---|

| H₂O, Acid Catalyst (e.g., H₂SO₄) | 2,2-bis(hydroxymethyl)propionic acid + Formaldehyde | Aqueous solution, Heat | Reaction is reversible and reported to be low-yielding for this substrate. google.combeilstein-journals.org |

Oxidation and Reduction Pathways

While generally stable, the 1,3-dioxane ring can undergo redox reactions under specific conditions, which often result in ring cleavage.

Oxidation: Strong oxidizing agents, particularly in the presence of Lewis acids, can attack the dioxane ring. organic-chemistry.org For instance, oxidation of 1,3-dioxanes with reagents like m-chloroperoxybenzoic acid (m-CPBA) or a combination of molecular oxygen with catalysts such as N-hydroxyphthalimide (NHPI) and Co(OAc)₂ can lead to ring-opened hydroxy alkyl esters. organic-chemistry.org

Reduction: The 1,3-dioxane ring is stable to common hydride reagents like lithium aluminum hydride (LiAlH₄) alone. cdnsciencepub.com However, when combined with a Lewis acid such as aluminum chloride (AlCl₃), LiAlH₄ can effect a reductive cleavage (hydrogenolysis) of the ring to produce a hydroxy ether. cdnsciencepub.comnih.gov Catalytic hydrogenation over metal catalysts like copper chromite can also achieve hydrogenolysis, converting the dioxane ring into a 1,3-diol derivative by cleaving the C-O bonds. acs.org It is important to distinguish this ring reduction from the reduction of the carboxylic acid group, which would readily be converted to a primary alcohol by LiAlH₄.

| Reaction Type | Reagent(s) | General Product Type |

|---|---|---|

| Oxidative Cleavage | m-CPBA | Hydroxy alkyl ester organic-chemistry.org |

| Oxidative Cleavage | O₂, N-hydroxyphthalimide (NHPI), Co(OAc)₂ | Ester organic-chemistry.org |

| Reductive Cleavage (Hydrogenolysis) | LiAlH₄ / AlCl₃ | Hydroxy ether cdnsciencepub.com |

| Reductive Cleavage (Hydrogenolysis) | H₂, Copper Chromite Catalyst | 1,3-Diol derivative acs.org |

Mechanistic Insights into Dioxane-Based Transformations

The chemical behavior of this compound is fundamentally governed by the reactivity of the 1,3-dioxane ring, which functions as a cyclic acetal. The primary transformation pathways involve the formation and cleavage of this ring system, both of which are typically mediated by acid catalysis. The stability and reactivity of the dioxane ring are also influenced by its conformation and the nature of its substituents.

Acid-Catalyzed Formation of the 1,3-Dioxane Ring

The synthesis of this compound and its derivatives is a classic example of acetal formation. This reaction involves the condensation of a 1,3-diol with a carbonyl compound, such as an aldehyde or a ketone, in the presence of an acid catalyst. organic-chemistry.org A standard laboratory procedure employs a catalyst like p-toluenesulfonic acid in a solvent that allows for the removal of water, thereby driving the equilibrium towards the product. organic-chemistry.org

The mechanism proceeds through several key steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a hemiacetal.

Formation of a Leaving Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

Carbocation Formation: The departure of the water molecule generates a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the diol backbone attacks the carbocation in an intramolecular fashion, leading to the closure of the six-membered ring.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable 1,3-dioxane product.

This pathway is highly efficient for creating the dioxane protective group for diols, a common strategy in organic synthesis.

Acid-Catalyzed Cleavage (Hydrolysis)

The cleavage of the 1,3-dioxane ring is essentially the reverse of its formation and is also catalyzed by acid. This hydrolysis reaction regenerates the original diol and carbonyl compound. However, for compounds like this compound, this process can be surprisingly difficult. Reports indicate that even under harsh conditions with sulfuric acid, the hydrolysis to the corresponding 2,2-bis-hydroxymethylalkane carboxylic acid achieves low yields, often less than 40%. google.com This suggests a significant stability of the dioxane ring in this particular structure.

The mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of a Ring Oxygen: An ether oxygen within the dioxane ring is protonated by a hydronium ion (H₃O⁺). libretexts.org

Ring Opening: The protonation weakens one of the C-O bonds, leading to its cleavage and the opening of the ring. This forms a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Proton Transfer: A proton is transferred from the newly added water moiety to another water molecule, forming a hemiacetal.

Protonation and Elimination: The remaining ether oxygen of the hemiacetal is protonated, converting it into a good leaving group, which is subsequently eliminated as an alcohol. This step regenerates the carbonyl group of the original aldehyde or ketone.

Deprotonation: The protonated carbonyl is deprotonated, yielding the final product and regenerating the acid catalyst.

Table 1: Mechanistic Overview of Dioxane Ring Transformations

| Transformation | Reaction Type | Key Intermediate | Catalyst | Driving Force/Conditions |

|---|---|---|---|---|

| Ring Formation | Acetalization | Oxocarbenium ion | Acid (e.g., p-toluenesulfonic acid) | Removal of water |

| Ring Cleavage | Hydrolysis | Oxocarbenium ion | Aqueous Acid (e.g., H₂SO₄) | Excess water |

Conformational and Stereoelectronic Effects

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction provides definitive evidence for the molecular structure and packing of 5-methyl-1,3-dioxane-5-carboxylic acid derivatives in the solid state.

Crystallographic studies consistently show that the 1,3-dioxane (B1201747) ring in derivatives of this compound preferentially adopts a chair conformation. This conformation is the most stable arrangement for six-membered rings, minimizing both angular and torsional strain. For instance, in 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, the dioxane ring is unambiguously identified in a chair form. researchgate.netchemicalbook.com Similarly, the analysis of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid also confirms an approximate chair conformation for the dioxane ring. copernicus.orgnih.gov A puckering analysis for the trimethyl derivative yielded specific parameters defining the chair geometry, with a total puckering amplitude (Q) of 0.5540(9) Å. copernicus.orgnih.gov

Table 1: Selected Crystal and Structural Refinement Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₃ClO₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4452 (3) |

| b (Å) | 13.9413 (5) |

| c (Å) | 9.37059 (18) |

| β (°) | 102.145 (2) |

| Volume (ų) | 1206.28 (6) |

| Z | 4 |

The chair conformation of the dioxane ring creates two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring). The energetic preference for a substituent's position is a critical aspect of the molecule's stereochemistry. In the case of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the carboxyl group and one methyl group (at C7) are found in the more stable equatorial positions, while two other methyl groups occupy axial sites. copernicus.orgnih.gov Conversely, a study of 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid revealed that the 2-chlorophenyl and methyl substituents occupy equatorial sites, whereas the carboxyl group is oriented axially. researchgate.net This highlights how different substitution patterns on the dioxane ring can influence the preferred orientation of the key functional groups.

The crystal packing is heavily influenced by hydrogen bonding, particularly involving the carboxylic acid group. In the solid state, these interactions create higher-order supramolecular structures. For 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, molecules form inversion dimers through pairs of strong O—H⋯O hydrogen bonds between their carboxylic acid groups, creating a characteristic R₂²(8) ring motif. researchgate.net In the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, O—H⋯O hydrogen bonds link molecules into chains. copernicus.orgresearchgate.net These chains are further assembled into a robust three-dimensional network by weaker C—H⋯O hydrogen bonds, demonstrating a complex interplay of intermolecular forces. copernicus.orgresearchgate.net

Table 2: Hydrogen Bond Geometry for a this compound Derivative

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|---|---|---|---|

| O—H···O | 0.82 | 1.82 | 2.63 | 171 |

| C—H···O | 0.98 | 2.56 | 3.45 | 152 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for analyzing the structure and conformational dynamics of molecules in solution, providing data that complements solid-state X-ray analysis.

For molecules with multiple chiral centers, such as substituted 1,3-dioxanes, several stereoisomers can exist. NMR spectroscopy is instrumental in distinguishing between these isomers. Diastereomers, for example, will exhibit distinct NMR spectra with different chemical shifts and coupling constants for corresponding nuclei. jeol.com The integration of ¹H NMR signals can be used to determine the relative ratio of different stereoisomers in a mixture. jeol.com For configurational assignment, specific NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, helping to assign cis/trans relationships of substituents on the dioxane ring.

In solution, the 1,3-dioxane ring can undergo conformational inversion between two chair forms. The rate of this exchange and the preferred conformation are influenced by the substituents. NMR parameters are highly sensitive to the local geometry, making them excellent probes of conformation.

A key indicator is the chemical shift difference between axial and equatorial protons on the same carbon. Due to magnetic anisotropy, an equatorial proton typically resonates at a lower field (higher ppm) than its geminal axial counterpart. nih.gov Furthermore, the magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. According to the Karplus relationship, large coupling constants are observed for protons with anti-periplanar (180°) or syn-periplanar (0°) relationships, while smaller couplings are seen for gauche (60°) relationships. In a chair conformation, axial-axial couplings (³Jₐₐ) are typically large (10–13 Hz), whereas axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) couplings are much smaller (2–5 Hz). researchgate.net By measuring these coupling constants, the dominant chair conformation and the axial or equatorial preference of substituents can be determined. researchgate.netresearchgate.net

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a pivotal analytical technique for determining the precise molecular weight and elemental composition of a compound. In the case of this compound, its molecular characteristics have been identified through Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

In a study analyzing a polyherbal formulation, this compound was identified as a constituent. The analysis provided key data for its characterization, which is summarized in the table below. jksus.org

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₄ | GC-MS Analysis jksus.org |

| Molecular Weight | 146.14 g/mol | GC-MS Analysis jksus.org |

| Retention Time (GC) | 15.258 min | GC-MS Analysis jksus.org |

| Relative Area (%) | 0.74 | GC-MS Analysis jksus.org |

The GC-MS analysis was conducted using a Shimadzu GCMS-QP-2010 Ultra system equipped with an Rtx-5 MS low bleed column (30 mm × 0.25 mm ID × 0.25 µm film). jksus.org Helium was used as the carrier gas at a flow rate of 1.0 ml/min. The oven temperature was programmed to increase from 140°C to 280°C at a rate of 5°C per minute. jksus.org The mass scan range was set from m/z 40 to 600. jksus.org The identification of this compound was achieved by comparing its mass spectrum with the National Institute of Standard and Technology (NIST) database. jksus.org

Chromatographic Methods for Purification and Reaction Monitoring in Research

While chromatographic methods are fundamental for the purification of synthesized compounds and for monitoring the progress of chemical reactions, specific details regarding the application of such techniques for this compound are not extensively documented in the available scientific literature.

However, for structurally similar compounds, such as various 2-substituted-5-methyl-1,3-dioxane-5-carboxylic acids, column chromatography and flash chromatography over silica (B1680970) gel are commonly employed for purification. google.com For instance, a derivative, 2-(4-methoxyphenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, has been purified using column chromatography with an acetone-hexane solvent system. google.com It is plausible that similar methodologies could be adapted for the purification of this compound.

Information regarding the use of chromatographic techniques for the specific purpose of monitoring the synthesis of this compound is not detailed in the reviewed literature.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Conformational Analysis

In related structures, such as 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, X-ray crystallography reveals the 1,3-dioxane (B1201747) ring in a distinct chair conformation. nih.gov In this derivative, the methyl group occupies an equatorial site, while the carboxylic acid group is in an axial position. nih.gov Similarly, studies on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid show the carboxyl group in an equatorial position on a chair-shaped 1,3-dioxane ring. iucr.orgnih.gov

Quantum-chemical studies on the potential energy surface of various 5-substituted 1,3-dioxanes have identified pathways for the conformational isomerization between equatorial and axial chair forms, providing insights into the energy barriers for these transitions. researchgate.net For 5-methyl-2,2-diphenyl-1,3-dioxane, calculations have determined the energy difference between conformers where the 5-methyl group is equatorial versus axial. researchgate.net

A puckering analysis is often used to quantify the exact shape of the ring. For 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the puckering parameters have been calculated, confirming the approximate chair conformation. nih.gov The torsion angles within the ring and involving the substituents are also critical in defining the precise three-dimensional structure.

Table 1: Selected Conformational Parameters for a Derivative, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

| Parameter | Value |

|---|---|

| Puckering Parameter (Q) | 0.5540 (9) Å |

| Puckering Parameter (θ) | 176.65 (9)° |

| Puckering Parameter (φ) | 301.8 (17)° |

| O2—C1—C2—C5 Torsion Angle | -159.88 (8)° |

Data sourced from a study on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, illustrating typical parameters for this class of compounds. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-methyl-1,3-dioxane-5-carboxylic acid and its analogs. These calculations provide information on molecular orbitals, charge distribution, and electrostatic potential.

A comprehensive study on 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid using DFT calculations at the B3LYP/6-311++G(d,p) level provides a model for the type of insights that can be gained. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net For the trimethyl derivative, the theoretical HOMO-LUMO energy gap was calculated to be 4.7062 eV, suggesting high stability. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another valuable tool derived from quantum calculations. It maps the electrostatic potential onto the electron density surface, revealing regions susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface for the trimethyl derivative showed potential reactive sites, providing a guide to its chemical interactions. researchgate.net

Table 2: Calculated Electronic Properties for 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid

| Property | Calculated Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap | 4.7062 |

| Ionization Potential | 6.4513 |

| Electron Affinity | 1.7451 |

| Electronegativity | 4.0982 |

| Electrophilicity Index | 3.5687 |

These theoretical values were calculated using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net

Theoretical Prediction of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of potential reaction pathways, including the identification of transition states and the calculation of activation energies. This is crucial for understanding how a molecule like this compound might behave under various reaction conditions.

For instance, a computational study on the thermal decomposition of related 5-nitro-5-R-1,3-dioxane compounds (where R can be H, Br, or CH₃) modeled the reaction mechanism to understand the effect of the substituent. scispace.com Using the M06-2X functional, researchers investigated a reaction mechanism proceeding through a five-atom cyclic transition state. scispace.com This involved the breaking of a carbon-nitrogen bond and the migration of a hydrogen atom. scispace.com Such studies can compare different potential mechanisms, such as concerted (single-stage) versus stepwise (two-stage) pathways, and determine the most energetically favorable route by calculating the free energy of activation for each step. scispace.com

For the decomposition of 5-nitro-1,3-dioxane, the single-stage mechanism was found to be significantly more favorable than the two-stage mechanism. scispace.com The inclusion of solvent effects in the calculations, for example using DMSO, showed a lowering of the energy barriers, indicating an increased reaction rate in solution. scispace.com These theoretical approaches are directly applicable to predicting the reactivity and degradation pathways of this compound.

Analysis of Computational Descriptors for Chemical Behavior

A variety of computational descriptors can be calculated to predict the chemical behavior and properties of a molecule. These descriptors distill complex quantum mechanical information into single values that correlate with physical or chemical characteristics.

Hirshfeld surface analysis is another powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the crystal electron density among the molecules, allowing for the mapping of close contacts between neighboring molecules. For the trimethyl derivative, Hirshfeld analysis quantified the dominant intermolecular interactions, identifying significant H···H, C···H/H···C, and Br···H/H···Br contacts (in a brominated analog), which are the primary stabilizing forces in the crystal structure. researchgate.net

Predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, are another descriptor that can be computationally derived. For 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid, predicted CCS values have been calculated for various adducts, providing data useful in analytical techniques like ion mobility spectrometry. uni.lu

Table 3: Predicted Collision Cross Section (CCS) for 5-methyl-2-oxo-1,3-dioxane-5-carboxylic acid

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 161.04445 | 127.3 |

| [M+Na]⁺ | 183.02639 | 134.5 |

| [M-H]⁻ | 159.02989 | 131.0 |

| [M+NH₄]⁺ | 178.07099 | 146.5 |

Data calculated using CCSbase. uni.lu

Applications in Contemporary Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

5-methyl-1,3-dioxane-5-carboxylic acid serves as a fundamental building block in the synthesis of more elaborate organic molecules. The dioxane ring effectively acts as a protecting group for a diol functionality, a common strategy in multi-step synthesis. This protection allows chemists to perform reactions on other parts of the molecule, such as the carboxylic acid group, without affecting the hydroxyl groups.

A key precursor for this building block is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA). nih.gov By reacting bis-MPA with various aldehydes or ketones, a range of this compound derivatives can be synthesized. researchgate.netnih.gov For instance, reaction with 2-chlorobenzaldehyde (B119727) yields 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid, a compound that itself is a useful synthetic intermediate. researchgate.netnih.gov This method provides a reliable route to bifunctional molecules where the two hydroxyl groups of bis-MPA are masked within the stable dioxane ring, leaving the carboxylic acid available for further transformations. This strategic protection is crucial for the controlled, stepwise construction of complex target molecules.

Application in Polymer Chemistry and Dendrimer Synthesis

In the realm of polymer science, derivatives of this compound are instrumental, particularly in the synthesis of dendrimers. nih.gov Dendrimers are perfectly branched, monodisperse polymers with a high density of functional groups on their surface. nih.gov The synthesis of polyester-based dendrimers often utilizes 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) as the monomer unit. nih.gov

To achieve the precise, generation-by-generation growth required for dendrimer construction, the hydroxyl groups of the bis-MPA monomer must be temporarily protected. nih.gov The formation of a dioxane derivative, such as 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, is a widely used strategy for this purpose. nih.govchemimpex.com This protected monomer can then be coupled to a core molecule via its free carboxylic acid. Subsequently, the dioxane protecting group is removed, typically under acidic conditions, to reveal the hydroxyl groups, which then become the branching points for the next generation of the dendrimer. nih.gov This iterative process of coupling and deprotection allows for the meticulous construction of these highly complex and uniform macromolecules. nih.gov

Table 1: Synthesis of this compound Derivatives

| Derivative Name | Starting Materials | Key Reagents/Conditions | Yield | Reference |

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | 2,2-Bis(hydroxymethyl)propionic acid, Acetone, 2,2-Dimethoxypropane (B42991) | p-toluenesulfonic acid monohydrate | Not specified | nih.gov |

| 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid | 2,2-bis(hydroxymethyl)propionic acid, 2-chlorobenzaldehyde | p-toluenesulfonic acid monohydrate, N,N-dimethylformamide, cyclohexane, 353 K | 65% | researchgate.netnih.gov |

Precursors for Advanced Chemical Structures and Bio-relevant Molecules

The inherent structure of this compound, derived from the biocompatible and biodegradable monomer bis-MPA, makes it an excellent precursor for advanced chemical structures, including those with biological relevance. nih.gov The modularity of its synthesis allows for the incorporation of various functionalities by choosing different aldehydes or ketones to form the dioxane ring. nih.gov

This versatility enables the creation of a library of bifunctional building blocks with tailored properties. After serving its purpose as a protecting group, the dioxane ring can be hydrolyzed to regenerate the 1,3-diol. This diol can then participate in further reactions, such as esterification or etherification, to build larger, more complex molecules. This strategy is foundational in creating scaffolds for drug delivery systems, biodegradable polymers, and other advanced materials where precise control over the molecular architecture is essential. mdpi.com The ability to controllably unmask reactive functional groups is a powerful tool in the synthesis of molecules designed for specific biological interactions or material properties.

Design and Synthesis of Derivatives for Specific Research Probes

The systematic modification of the this compound structure allows for the design and synthesis of derivatives that can function as specific research probes. By altering the substituent at the 2-position of the dioxane ring, researchers can fine-tune the physical and chemical properties of the molecule, such as solubility, stability, and reactivity. chemimpex.com

For example, introducing aromatic or functionalized groups can create molecules that can be used to probe specific chemical environments or biological systems. These tailored derivatives can be incorporated into larger systems, like polymers or surfaces, acting as reporters or handles for further chemical modification. While direct examples of use as research probes are emerging, the synthetic accessibility of a wide range of derivatives, such as the 2-phenyl and 2,2,5-trimethyl variants, demonstrates the potential for creating custom-designed molecules for specialized research applications, including the development of novel materials and the investigation of complex chemical processes. chemimpex.comnih.gov

Table 2: Chemical Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not specified | C6H10O4 | 146.14 |

| 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid | Not specified | C8H14O4 | 174.19 |

| 2-(2-Chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid | Not specified | C12H13ClO4 | 256.68 |

| 5-Methyl-2-oxo-1,3-dioxane-5-carboxylic acid | 507471-78-5 | C6H8O5 | 160.12 |

| 5-Methyl-2-phenyl-1,3-dioxane-5-carboxylic acid | 207850-04-2 | C12H14O4 | 222.24 |

| 2,2-Bis(hydroxymethyl)propionic acid | 4767-03-7 | C5H10O4 | 134.13 |

| Acetone | 67-64-1 | C3H6O | 58.08 |

| 2,2-Dimethoxypropane | 77-76-9 | C5H12O2 | 104.15 |

| p-toluenesulfonic acid monohydrate | 6192-52-5 | C7H10O4S | 190.22 |

| 2-chlorobenzaldehyde | 89-98-5 | C7H5ClO | 140.57 |

| N,N-dimethylformamide | 68-12-2 | C3H7NO | 73.09 |

| cyclohexane | 110-82-7 | C6H12 | 84.16 |

Emerging Research Directions and Unexplored Potentials

Innovations in Green Synthetic Methodologies for Dioxane Carboxylic Acids

The chemical industry's shift towards sustainability has spurred the development of environmentally benign synthetic routes for valuable compounds, including dioxane carboxylic acids. Innovations focus on utilizing renewable feedstocks, employing greener catalysts, and minimizing waste.

Current research emphasizes the synthesis of dioxane structures from bio-based platform molecules. Precursors such as 2,2-bis(hydroxymethyl)propionic acid can be derived from renewable resources, offering a sustainable alternative to petrochemical-based syntheses. chemicalbook.com The classic synthesis involves the acid-catalyzed acetalization of a diol with an aldehyde, a reaction that is being optimized with greener catalysts. chemicalbook.com Aqueous solutions of biogenic carboxylic acids, for instance, are being explored as sustainable catalysts and reaction media, reducing the reliance on volatile and often corrosive traditional acids. nih.gov This approach aligns with the principles of green chemistry by improving atom economy and using innocuous, renewable reagents. nih.gov

| Parameter | Traditional Synthesis | Green/Innovative Synthesis |

| Starting Materials | Petrochemical-derived diols and aldehydes | Diols and aldehydes from renewable feedstocks (e.g., biomass, carbohydrates) kit.edu |

| Catalysts | Strong mineral acids (e.g., sulfuric acid, p-toluenesulfonic acid) chemicalbook.comnih.gov | Biogenic acids, solid acid catalysts, enzymes nih.gov |

| Solvents | Volatile organic compounds (e.g., toluene (B28343), cyclohexane) chemicalbook.comnih.gov | Bio-based solvents (e.g., 2-MeTHF), water, or solvent-free conditions rsc.orgacs.orgacs.org |

| Energy Input | Often requires high temperatures and prolonged heating google.com | Lower reaction temperatures, microwave-assisted synthesis |

| Waste Generation | Neutralization of acid catalysts produces salt waste | Recyclable catalysts, minimized byproducts nih.gov |

Advanced Applications in Functional Materials Design

The distinct functional groups of 5-methyl-1,3-dioxane-5-carboxylic acid make it a prime candidate for the design of sophisticated functional materials, including advanced polymers and metal-organic frameworks (MOFs).

In polymer science, carboxylic acids are fundamental monomers for producing polyesters and polyamides. ontosight.aimdpi.com The incorporation of the this compound moiety into a polymer backbone or as a pendant group can impart unique properties such as tailored degradability, thermal stability, and polarity. ontosight.ai The dioxane ring, being a cyclic acetal (B89532), can be susceptible to hydrolysis under specific acidic conditions, offering a pathway to creating stimuli-responsive or biodegradable polymers. Related dioxane structures have been used in ring-opening polymerization to create functional polyesters, a strategy that could be adapted for derivatives of this compound. acs.orgacs.org

Furthermore, the carboxylic acid group is an ideal linker for constructing Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline, porous materials with vast potential in gas storage, separation, and catalysis. nih.govgoogle.com Using this compound as an organic ligand could lead to MOFs with channels decorated by the dioxane moiety. The presence of these free functional groups within the pores can enhance selectivity for guest molecules and serve as sites for post-synthetic modification. rsc.orgresearchgate.net

| Material Class | Potential Application | Role of this compound |

| Polyesters/Polyamides | Biodegradable plastics, drug delivery vehicles, specialty fibers. ontosight.aimdpi.com | Monomer providing a tunable degradation profile via the acid-labile dioxane ring. ontosight.ai |

| Functional Copolymers | Coatings, adhesives, composites with enhanced flexibility. ontosight.aimdpi.com | Pendant group modifying polarity, solubility, and mechanical properties. |

| Metal-Organic Frameworks (MOFs) | Selective gas capture (e.g., CO2), catalysis, chemical sensing. google.comresearchgate.net | Organic linker creating a porous framework with functionalized channels. rsc.org |

| Dendrimers | Targeted drug delivery, nanoscale catalysis. iucr.org | Building block for creating highly branched, precise macromolecular architectures. iucr.org |

Exploration of Novel Reactivity Profiles and Catalytic Transformations

Beyond its role as a building block, the reactivity of this compound itself is a subject of emerging research. The interplay between the carboxylic acid and the dioxane ring can lead to novel chemical transformations.

A significant area of modern organic chemistry is the catalytic decarboxylation of carboxylic acids, where the -COOH group is replaced, often forming new carbon-carbon or carbon-heteroatom bonds. princeton.edursc.org Applying metallaphotoredox catalysis to this compound could enable its conversion into a variety of derivatives through decarboxylative arylation, alkylation, or amination. princeton.edu This would provide a powerful tool for diversifying the core structure.

The dioxane ring itself, as an acetal, is prone to acid-catalyzed transformations. researchgate.net This could involve ring-opening to reveal the underlying diol and aldehyde precursors, or potentially more complex rearrangements. The proximity of the intramolecular carboxylic acid group could catalyze or participate in such reactions, leading to unexpected products like lactones, as has been observed in related strained cyclic ethers. acs.org

| Reaction Type | Reactive Site | Potential Catalyst/Conditions | Resulting Transformation |

| Decarboxylative Coupling | Carboxylic Acid | Photoredox catalysts with Ni or Cu princeton.edu | Replacement of -COOH with alkyl, aryl, or other functional groups. princeton.edu |

| Esterification | Carboxylic Acid | Acid or base catalysis | Formation of esters for further functionalization. |

| Acid-Catalyzed Ring-Opening | Dioxane Ring (Acetal) | Strong acid (e.g., HCl) | Hydrolysis to 2,2-bis(hydroxymethyl)propionic acid and an aldehyde. |

| Intramolecular Isomerization | Carboxylic Acid & Dioxane Ring | Heat, mild acid/base acs.org | Potential rearrangement to form lactone or other cyclic structures. acs.org |

| Palladium-Catalyzed Transformations | Carboxylic Acid | Palladium acetate (B1210297) (Pd(OAc)2) rsc.org | Deoxygenative transformation or coupling reactions. rsc.org |

Integration with Automated Synthesis and High-Throughput Experimentation

The advancement of chemical research is increasingly driven by automation and high-throughput methods. The synthesis and derivatization of this compound are well-suited for these modern techniques, which can accelerate discovery and optimization.

Automated synthesis platforms, particularly those based on flow chemistry, can streamline the production of the core molecule and its analogues. The condensation reaction to form the dioxane ring can be performed in a continuous flow reactor, allowing for rapid screening of catalysts, reaction times, and temperatures to maximize yield and purity.

Once the core structure is synthesized, high-throughput experimentation (HTE) can be employed to create large libraries of derivatives. For example, by reacting the precursor diol with an array of different aldehydes in a multi-well plate format, a diverse library of 2-substituted dioxane carboxylic acids can be rapidly generated. These libraries can then be screened for desired properties, such as their performance as polymer precursors or their ability to form crystalline MOFs with specific guest molecules. This integration of automated synthesis and HTE can significantly reduce the time required to identify new materials and catalytic transformations based on the this compound scaffold.

| Stage | Technology | Application to this compound | Benefit |

| Synthesis | Flow Chemistry | Continuous production of the core molecule. | Rapid optimization of reaction conditions, improved safety and scalability. |

| Derivatization | Robotic Liquid Handlers | Parallel synthesis of a library of analogues by varying the aldehyde component. | Creation of diverse chemical libraries for screening. |

| Screening | High-Throughput Screening (HTS) | Automated testing of polymer properties (e.g., thermal stability) or catalytic activity. | Accelerated discovery of new materials and applications. |

| Data Analysis | Machine Learning | Analysis of HTE data to predict structure-property relationships. | More efficient design of next-generation molecules with desired characteristics. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1,3-dioxane-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via acid-catalyzed cyclization of substituted diols or through esterification followed by ring-closing reactions. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene or THF), and catalyst choice (e.g., p-toluenesulfonic acid). Crystallization in ethanol/water mixtures improves purity, as demonstrated in analogous dioxane-carboxylic acid syntheses .

- Validation : Monitor reaction progress using TLC and HPLC. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

- Protocol : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL-97) is standard. For 5-methyl derivatives, data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy. Refinement parameters include R-factors < 0.05 and anisotropic displacement models for non-H atoms .

- Key Metrics : Bond lengths (e.g., C–O = 1.41–1.43 Å) and torsional angles (e.g., dioxane ring puckering) confirm structural integrity. Compare results with deposited CIF files in the Cambridge Structural Database .

Q. Which analytical techniques are most effective for confirming purity and functional groups post-synthesis?

- Techniques :

- NMR : ¹H and ¹³C NMR to verify methyl group integration (δ ~1.3–1.5 ppm) and carboxylic acid proton (δ ~12–13 ppm).

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and dioxane ring vibrations (~1100 cm⁻¹) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) to quantify impurities.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for derivatives?

- Approach : Cross-validate using complementary methods:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with experimental SCXRD data .

- Dynamic NMR : Assess conformational flexibility in solution (e.g., variable-temperature NMR) to explain discrepancies between solid-state and solution-phase structures .

Q. What computational strategies predict the reactivity of this compound in nucleophilic acyl substitution?

- Methods :

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic sites (e.g., carbonyl carbon) using Gaussian09 at the MP2/cc-pVTZ level.

- Transition State Analysis : Locate TS structures for esterification using QM/MM simulations (e.g., CP2K software) .

Q. How can factorial design optimize reaction conditions for synthesizing novel derivatives (e.g., anhydrides or esters)?

- Experimental Design : Use a 2³ factorial matrix varying:

- Temperature (80°C vs. 120°C),

- Catalyst loading (5 mol% vs. 10 mol%),

- Solvent polarity (toluene vs. DMF).

Q. What mechanistic insights explain the compound’s role in [4+2] cycloaddition reactions?

- Mechanistic Probes :

- Isotopic Labeling: Use ¹⁸O-labeled carboxylic acid to track oxygen transfer in Diels-Alder reactions.

- Kinetic Studies: Monitor activation energy (Eₐ) via Arrhenius plots under varying steric conditions .

- Findings : The methyl group stabilizes transition states through steric effects, favoring endo selectivity in cycloadditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.